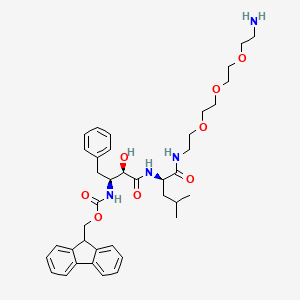
cIAP1 Ligand-Linker Conjugates 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cIAP1 Ligand-Linker Conjugates 8 is a compound that incorporates a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. This compound is specifically utilized for the purpose of designing PROTAC degraders, which are used in targeted protein degradation research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cIAP1 Ligand-Linker Conjugates 8 involves the incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker. The detailed synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. the production generally involves large-scale organic synthesis techniques, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions
cIAP1 Ligand-Linker Conjugates 8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学研究应用
cIAP1 Ligand-Linker Conjugates 8 has a wide range of scientific research applications, including:
Chemistry: Used in the design and synthesis of PROTAC degraders for targeted protein degradation.
Biology: Utilized in studying the mechanisms of protein degradation and the role of E3 ubiquitin ligases.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is a key factor.
Industry: Applied in the development of new drugs and therapeutic agents
作用机制
The mechanism of action of cIAP1 Ligand-Linker Conjugates 8 involves the recruitment of the E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the regulated degradation of proteins within the cell .
相似化合物的比较
Similar Compounds
E3 ligase Ligand-Linker Conjugates 46: Similar in structure and function, used for designing PROTAC degraders.
SNIPERs: Another class of compounds used for targeted protein degradation
Uniqueness
cIAP1 Ligand-Linker Conjugates 8 is unique due to its specific incorporation of a cIAP ligand for the E3 ubiquitin ligase and a PROTAC linker, making it highly effective in targeted protein degradation research.
生物活性
cIAP1 Ligand-Linker Conjugates 8 represent a significant advancement in the field of targeted protein degradation, particularly through their role in modulating the activity of Inhibitor of Apoptosis Proteins (IAPs). These compounds utilize a bifunctional approach, linking a cIAP ligand to an E3 ubiquitin ligase recruiter via a PROTAC (Proteolysis Targeting Chimera) linker. This structure facilitates the selective degradation of target proteins implicated in various diseases, most notably cancer.
The primary mechanism by which this compound exert their biological activity involves the formation of a ternary complex that includes the cIAP ligand, the E3 ligase, and the target protein. This complex promotes ubiquitination and subsequent proteasomal degradation of the target protein. The efficacy of these conjugates is influenced by the choice of linker and ligand, which can dictate specificity and potency against different IAPs.
Key Mechanisms:
- Ubiquitination : The conjugate binds to cIAP1, facilitating its autoubiquitylation and degradation through the proteasome pathway.
- Selective Degradation : The ability to selectively degrade specific oncoproteins reduces the levels of proteins that contribute to tumorigenesis, enhancing therapeutic outcomes while minimizing off-target effects.
Research Findings
Recent studies have provided insights into the effectiveness of this compound in various cellular contexts. These findings are summarized in the following table:
| Compound | IC50 (nM) | Target Proteins | Biological Effects |
|---|---|---|---|
| This compound | 5.4 (4.9–6.0) | cIAP1, cIAP2 | Induces significant degradation at low concentrations |
| SNIPER(BRD)-1 | 6.8 (5.6–8.1) | cIAP1, XIAP | Effective in reducing protein levels within 6 hours |
| PROTACs with VHL Linkers | Varies (0.1-1 μM) | cIAP1, XIAP | Complete degradation observed with long linkers |
Case Study 1: Cancer Cell Lines
In vitro studies using various melanoma cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cIAP1 and XIAP levels. For example, treatment with concentrations as low as 0.1 μM led to significant reductions in these proteins, which are often overexpressed in cancer cells. The study highlighted that this reduction correlated with increased apoptosis rates in treated cells.
Case Study 2: Synergistic Effects
Another study examined the synergistic effects of combining cIAP1 Ligand-Linker Conjugates with other therapeutic agents such as SMAC-mimetics. The combination therapy demonstrated enhanced efficacy in inducing apoptosis compared to either treatment alone, suggesting that these conjugates can potentiate the effects of existing cancer therapies.
属性
分子式 |
C39H52N4O8 |
|---|---|
分子量 |
704.9 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2S,3R)-4-[[(2R)-1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N4O8/c1-27(2)24-35(37(45)41-17-19-49-21-23-50-22-20-48-18-16-40)42-38(46)36(44)34(25-28-10-4-3-5-11-28)43-39(47)51-26-33-31-14-8-6-12-29(31)30-13-7-9-15-32(30)33/h3-15,27,33-36,44H,16-26,40H2,1-2H3,(H,41,45)(H,42,46)(H,43,47)/t34-,35+,36+/m0/s1 |
InChI 键 |
NEFJJLSTXCBUOY-LIVOIKKVSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)NCCOCCOCCOCCN)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
规范 SMILES |
CC(C)CC(C(=O)NCCOCCOCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















